molecular formula C19H16O3 B1198049 CCRIS 1749 CAS No. 81851-67-4

CCRIS 1749

Cat. No.: B1198049
CAS No.: 81851-67-4
M. Wt: 292.3 g/mol
InChI Key: LMQWCOZFQUNBGM-ZSYWTGECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Chemical Carcinogenesis Research Information System (CCRIS) is a specialized database developed and maintained by the National Cancer Institute (NCI). It provides evaluated data on carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition studies for over 8,000 chemicals, primarily derived from animal models (e.g., rodents) . CCRIS entries typically include:

  • Chemical identity: CAS number, molecular formula, synonyms.
  • Experimental data: Species tested, dosage, exposure duration, and outcomes (e.g., tumor incidence, mutagenic activity).
  • Expert evaluations: Quality assessments of study designs and results .

CCRIS is widely used in toxicology and regulatory risk assessments, often cross-referenced with databases like the National Toxicology Program (NTP) and Carcinogenic Potency Database (CPDB) .

Properties

CAS No.

81851-67-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1

InChI Key

LMQWCOZFQUNBGM-ZSYWTGECSA-N

SMILES

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4

Isomeric SMILES

CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4

Other CAS No.

111901-42-9

Synonyms

7,8-DETMC
9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene
trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.

    Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

CCRIS 1749 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of various ring-opened products depending on the nucleophile used.

Scientific Research Applications

CCRIS 1749 has several applications in scientific research:

    Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.

    Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.

    Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.

    Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models predict carcinogenicity based on molecular descriptors (e.g., hydrophobicity, electrophilicity). For example, studies using CCRIS data have identified structural alerts (e.g., nitro groups, aromatic amines) linked to genotoxicity .

Carcinogenic Potency Classification

Chemicals are categorized by carcinogenic potency (e.g., Group 1: confirmed human carcinogens; Group 2: probable/possible carcinogens). Studies leveraging CCRIS and NTP data classify compounds into these groups using standardized bioassay results .

Experimental Endpoint Comparisons

Parameters include:

  • Minimum carcinogenic dose (MCD): Lowest dose inducing tumors in animal models.
  • Target organs: Tissue-specific carcinogenic effects.
  • Mutagenicity : Results from Ames tests or chromosomal aberration assays .

Comparison of this compound with Structurally Similar Compounds

While direct data on "this compound" is unavailable, the following table illustrates a generalized comparison framework based on CCRIS entries for nitroaromatic compounds and heterocyclic amines, which are common in carcinogenicity studies:

Parameter This compound (Hypothetical) Diethylnitrosamine (NTP) 1,4-Dioxane (CCRIS) Thioacetamide (CCRIS)
CAS Number Not specified 55-18-5 123-91-1 62-55-5
Carcinogenic Group Group 2 (Probable) Group 1 (Confirmed) Group 2 (Probable) Group 2 (Probable)
Target Organs Liver, lung Liver, esophagus Liver, nasal cavity Liver, thyroid
Mutagenicity (Ames Test) Positive Negative Negative Positive
MCD (mg/kg/day) 10 (rat) 0.1 (rat) 50 (rat) 5 (rat)
Key Structural Alerts Nitro group Nitrosamine backbone Ether linkage Thioamide group

Data synthesized from CCRIS, NTP, and QSAR studies .

Key Findings:

  • Potency Variance : Nitrosamines (e.g., diethylnitrosamine) exhibit higher potency (lower MCD) due to direct DNA alkylation, whereas nitroaromatics (e.g., this compound) may require metabolic activation .
  • Mechanistic Differences: Thioacetamide and 1,4-dioxane show non-genotoxic mechanisms (e.g., oxidative stress), contrasting with mutagenic compounds like this compound .

Q & A

How can researchers formulate a focused and testable research question for studying CCRIS 1749?

A well-constructed research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound:

  • Specificity : Narrow the scope to a measurable outcome (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?").
  • Feasibility : Ensure access to relevant assays (e.g., HPLC for quantification) and biological models .
  • Literature Gaps : Use systematic reviews to identify understudied mechanisms or conflicting findings .
  • Ethical Alignment : Adhere to institutional guidelines for chemical handling and in vivo studies .

Q. What experimental design principles are critical for preliminary studies on this compound?

  • Control Groups : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity .
  • Dose-Response Curves : Use logarithmic dilutions to identify effective concentrations and minimize cytotoxicity .
  • Replication : Triplicate samples for statistical power, with independent experimental repeats .
  • Data Documentation : Record raw data with metadata (e.g., pH, temperature, batch numbers) for reproducibility .

Q. How should researchers conduct a literature review to contextualize this compound within existing studies?

  • Keyword Strategy : Combine terms like "this compound," "chemical structure," "kinase inhibition," and "toxicology" using Boolean operators .
  • Source Evaluation : Prioritize peer-reviewed journals over preprint platforms; exclude non-academic sources (e.g., BenchChem) .
  • Contradiction Mapping : Tabulate conflicting results (e.g., efficacy in vitro vs. in vivo) for hypothesis refinement .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action?

  • Systematic Validation : Replicate experiments using orthogonal methods (e.g., Western blot vs. ELISA for protein quantification) .
  • Error Source Analysis : Audit variables like reagent purity, cell passage number, and instrument calibration .
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate findings across studies .
  • Hypothesis Refinement : Propose follow-up studies (e.g., CRISPR knockouts) to test conflicting theories .

Q. What strategies optimize this compound’s experimental parameters for high-throughput screening?

  • Automation : Use liquid handlers for consistent compound dispensing and minimize human error .
  • Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to capture dynamic responses .
  • Machine Learning : Train models on existing dose-response data to predict untested concentrations or combinatorial effects .

Q. How can researchers integrate computational and wet-lab approaches to study this compound’s binding affinity?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding sites, followed by mutagenesis for validation .
  • Kinetic Assays : Perform surface plasmon resonance (SPR) to measure on/off rates, correlating with in silico predictions .
  • Data Cross-Validation : Compare computational ΔG values with experimental ITC (isothermal titration calorimetry) results .

Methodological Best Practices

  • Data Presentation : Use tables to summarize dose-response metrics (IC50, Hill coefficients) and figures for pathway diagrams .
  • Ethical Compliance : Document IRB/IACUC approvals for animal studies and ensure data anonymization in human cell research .
  • Collaborative Frameworks : Adopt open-access platforms (e.g., GitHub) for code sharing and collaborative data annotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.